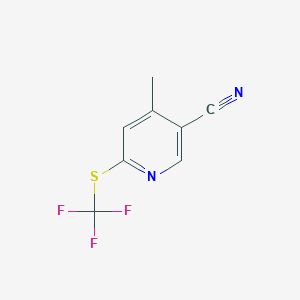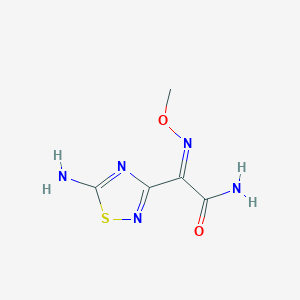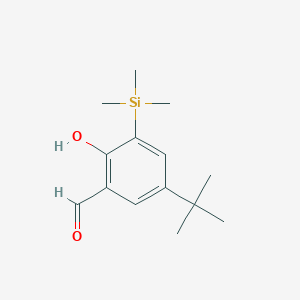
5-(1,1-Dimethylethyl)-2-hydroxy-3-(trimethylsilyl)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1,1-Dimethylethyl)-2-hydroxy-3-(trimethylsilyl)benzaldehyde is an organic compound with the molecular formula C14H22O2Si. It is a derivative of benzaldehyde, featuring a tert-butyl group and a trimethylsilyl group attached to the benzene ring. This compound is of interest in organic synthesis and various chemical research applications due to its unique structural features.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,1-Dimethylethyl)-2-hydroxy-3-(trimethylsilyl)benzaldehyde typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzaldehyde derivative.
Introduction of tert-Butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Introduction of Trimethylsilyl Group: The trimethylsilyl group is introduced using trimethylsilyl chloride in the presence of a base such as triethylamine.
Hydroxylation: The hydroxyl group is introduced through a hydroxylation reaction, often using reagents like hydrogen peroxide or other oxidizing agents.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
5-(1,1-Dimethylethyl)-2-hydroxy-3-(trimethylsilyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can participate in substitution reactions, such as esterification with acyl chlorides to form esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Acyl chlorides in the presence of a base like pyridine.
Major Products
Oxidation: 5-(1,1-Dimethylethyl)-2-hydroxy-3-(trimethylsilyl)benzoic acid.
Reduction: 5-(1,1-Dimethylethyl)-2-hydroxy-3-(trimethylsilyl)benzyl alcohol.
Substitution: 5-(1,1-Dimethylethyl)-2-hydroxy-3-(trimethylsilyl)benzoate.
科学的研究の応用
5-(1,1-Dimethylethyl)-2-hydroxy-3-(trimethylsilyl)benzaldehyde is used in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions involving aldehydes.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which 5-(1,1-Dimethylethyl)-2-hydroxy-3-(trimethylsilyl)benzaldehyde exerts its effects depends on the specific reaction or application. In general, the aldehyde group is highly reactive and can form various intermediates and products through nucleophilic addition, oxidation, or reduction reactions. The tert-butyl and trimethylsilyl groups influence the compound’s reactivity and stability by providing steric hindrance and electronic effects.
類似化合物との比較
Similar Compounds
5-tert-Butyl-2-hydroxybenzaldehyde: Lacks the trimethylsilyl group, making it less sterically hindered.
3-(Trimethylsilyl)benzaldehyde: Lacks the tert-butyl group, affecting its reactivity and stability.
2-Hydroxy-5-tert-butylbenzaldehyde: Similar structure but different positioning of functional groups.
Uniqueness
5-(1,1-Dimethylethyl)-2-hydroxy-3-(trimethylsilyl)benzaldehyde is unique due to the presence of both tert-butyl and trimethylsilyl groups, which provide a combination of steric hindrance and electronic effects that influence its reactivity and stability in various chemical reactions.
特性
分子式 |
C14H22O2Si |
|---|---|
分子量 |
250.41 g/mol |
IUPAC名 |
5-tert-butyl-2-hydroxy-3-trimethylsilylbenzaldehyde |
InChI |
InChI=1S/C14H22O2Si/c1-14(2,3)11-7-10(9-15)13(16)12(8-11)17(4,5)6/h7-9,16H,1-6H3 |
InChIキー |
AKWCIFYDQNZWAR-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC(=C(C(=C1)[Si](C)(C)C)O)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(2R)-3-carboxy-2-[(2,2-dimethylpropanoyl)oxy]propyl]trimethylazanium](/img/structure/B15052267.png)
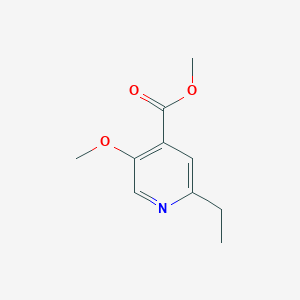
![2-oxo-1H,2H,3H-pyrrolo[2,3-c]pyridine-7-carbonitrile](/img/structure/B15052280.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B15052285.png)

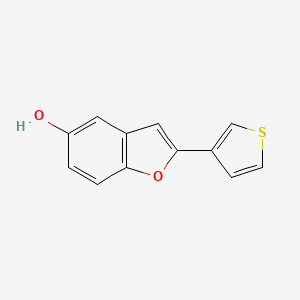
![(R)-3-amino-5-methyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one hydrochloride](/img/structure/B15052297.png)
![tert-butyl N-[(2Z)-2-(2H-1,3-benzodioxol-5-yl)-2-(hydroxyimino)ethyl]carbamate](/img/structure/B15052299.png)
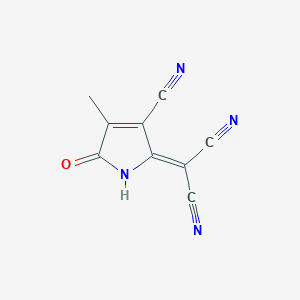
![3-Iodo-1H-pyrrolo[3,2-c]pyridin-6(5H)-one](/img/structure/B15052316.png)
